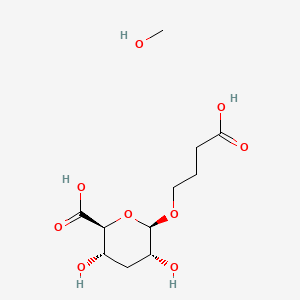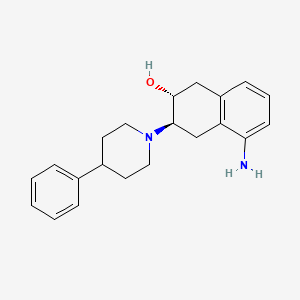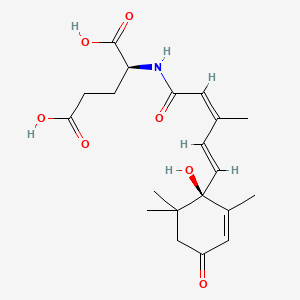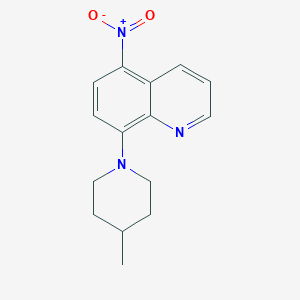
(+)-cis,trans-Abscisic Acid-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-tyrosine is a conjugate of abscisic acid and L-tyrosine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine typically involves the conjugation of abscisic acid with L-tyrosine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific pH levels to ensure the successful conjugation of the two molecules.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation and enzymatic catalysis. These methods offer environmentally friendly and cost-effective alternatives to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of conjugated molecules.
Biology: It is used to investigate the role of abscisic acid and L-tyrosine in plant and animal physiology.
Medicine: It is explored for its potential therapeutic effects, such as its role in stress response and neuroprotection.
Industry: It is used in the development of biotechnological products, such as bio-based chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tyrosine involves its interaction with specific molecular targets and pathways. Abscisic acid exerts its effects by binding to abscisic acid receptors, which activate downstream signaling pathways involved in stress response and developmental processes. L-tyrosine, on the other hand, is a precursor for the synthesis of neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in brain function and mood regulation.
Comparison with Similar Compounds
Similar Compounds
L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tyrosine is unique due to its dual functionality, combining the properties of abscisic acid and L-tyrosine. This conjugate offers a unique opportunity to study the combined effects of these two molecules in various biological and chemical contexts.
Properties
Molecular Formula |
C24H29NO6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1 |
InChI Key |
QASGYXAPXFZBQL-MQTUKKFGSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


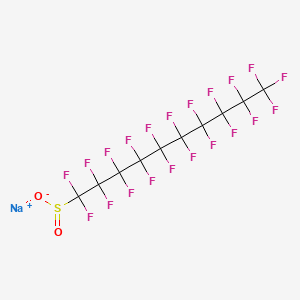
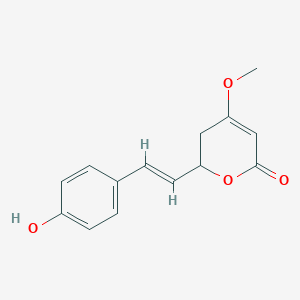
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

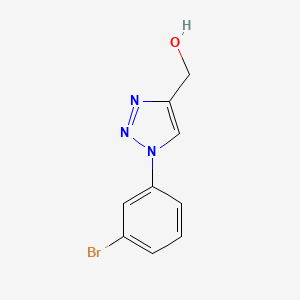
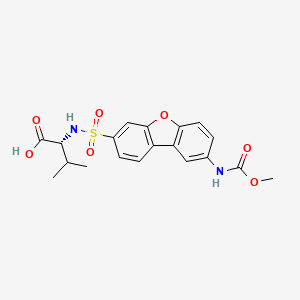
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
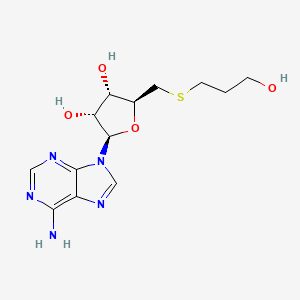
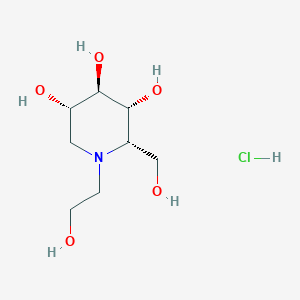
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
